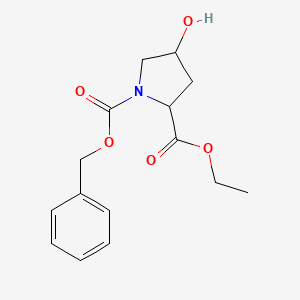
1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester typically involves the protection of the hydroxyl group and the carboxylic acid group. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl chloroformate (CbzCl) reagent in the presence of a base such as sodium carbonate (Na2CO3) in a solvent like tetrahydrofuran (THF) and water mixture.
Formation of the Pyrrolidine Ring: The protected intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetic acid. Major products formed from these reactions include the corresponding ketones, alcohols, and deprotected pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester involves its interaction with specific molecular targets and pathways. For instance, as a proline derivative, it can inhibit enzymes that recognize proline residues in peptides and proteins. This inhibition can affect various biological processes, including protein synthesis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester can be compared with other similar compounds such as:
1-Cbz-4-piperidone: This compound is also a protected amine and is used in similar synthetic applications.
1-Benzyl-4-piperidone: Another related compound used as a building block in pharmaceutical synthesis.
The uniqueness of 1-Cbz-4®-hydroxypyrrolidine-2-carboxylicacidethylester lies in its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3 |
InChI-Schlüssel |
FEPRPINUVNZMRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















